An In-depth Technical Guide to (S)-tert-Butyl 2,3-diaminopropanoate: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide to (S)-tert-Butyl 2,3-diaminopropanoate: A Chiral Building Block for Advanced Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of Vicinal Diamines
In the landscape of modern medicinal chemistry, the precise control of molecular architecture is paramount to achieving desired pharmacological outcomes. Non-proteinogenic amino acids, particularly those possessing unique functionalities, serve as powerful tools for constructing novel peptidomimetics and complex bioactive molecules.[1][2] Among these, L-2,3-diaminopropionic acid (L-Dap) and its derivatives are of significant interest. The presence of a vicinal diamine motif on a chiral backbone offers a versatile scaffold for introducing diverse chemical functionalities, modulating physicochemical properties, and establishing specific interactions with biological targets.[1][3]
This guide focuses on (S)-tert-Butyl 2,3-diaminopropanoate , a valuable synthetic intermediate derived from L-Dap. Due to the high reactivity of the free vicinal diamines, this building block is most effectively prepared and utilized in a protected form. Consequently, this whitepaper provides a comprehensive overview of its synthesis, properties, and applications through its most common and stable precursor: an orthogonally protected derivative. By understanding the chemistry of the protected intermediate, researchers can effectively generate the target molecule in situ for incorporation into complex molecular designs, unlocking its full potential in the development of next-generation therapeutics.[3][4]
Core Compound Profile & Physicochemical Properties
The unprotected (S)-tert-Butyl 2,3-diaminopropanoate is typically generated immediately prior to use from a stable, protected precursor. The most common and versatile precursor is the di-Boc protected tert-butyl ester, (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (Boc-L-Dap-OtBu). The tert-butyl ester and the Boc groups are strategically chosen for their acid-labile nature, allowing for controlled, orthogonal deprotection strategies.[5][6]
Table 1: Physicochemical Properties
| Property | (S)-tert-Butyl 2,3-diaminopropanoate (Target Molecule, Unprotected) | (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (Protected Precursor) |
| Synonyms | L-Dap-OtBu | Boc-Dap-OtBu, Boc-L-Dap-OtBu |
| CAS Number | Not commercially available/assigned | 77215-54-4[7] |
| Molecular Formula | C₇H₁₆N₂O₂ | C₁₂H₂₄N₂O₄[7] |
| Molecular Weight | 160.21 g/mol (Calculated) | 260.33 g/mol [7] |
| Appearance | Not available (presumed oil or low-melting solid) | Data not widely available |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in water and polar organic solvents. | Expected to be soluble in organic solvents like DCM, THF, and EtOAc. |
Synthesis and Purification Workflow
The most reliable and cost-effective route to orthogonally protected 2,3-diaminopropionic acid derivatives is the Curtius rearrangement, starting from the readily available N(α)-Boc-L-aspartic acid.[3][4] This method allows for the stereospecific conversion of the β-carboxylic acid to a β-amino group.
Diagram: Synthetic Pathway
Caption: Synthesis of the protected precursor via Curtius rearrangement.
Experimental Protocol: Synthesis of Boc-L-Dap-OtBu
Causality: This protocol employs a one-pot Curtius rearrangement followed by in-situ trapping of the resulting isocyanate. Diphenylphosphoryl azide (DPPA) is a safe and efficient reagent for converting the carboxylic acid to an acyl azide. The subsequent thermal rearrangement is clean and high-yielding. Trapping the isocyanate with a second equivalent of a Boc group ensures the final product is fully and symmetrically protected, rendering it stable for storage and purification while setting the stage for controlled deprotection.[3][4]
Materials:
-
N(α)-Boc-L-Aspartic acid β-tert-butyl ester
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acyl Azide Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N(α)-Boc-L-Aspartic acid β-tert-butyl ester (1.0 equiv) in anhydrous toluene. Cool the solution to 0 °C.
-
Add triethylamine (1.1 equiv) dropwise, followed by the slow, dropwise addition of diphenylphosphoryl azide (1.1 equiv).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Curtius Rearrangement: Gently heat the reaction mixture to 80-85 °C. Monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹). Maintain this temperature until the rearrangement is complete (typically 2-4 hours).
-
Isocyanate Trapping: Cool the mixture to room temperature. Add di-tert-butyl dicarbonate (1.2 equiv) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate.
Spectroscopic Characterization
Spectroscopic analysis is essential to confirm the structure and purity of the synthesized building block. The data provided here are based on characteristic chemical shifts and fragmentation patterns expected for the molecule and its analogs.[8][9][10][11]
Table 2: Predicted Spectroscopic Data
| Technique | Protected Precursor (Boc-Dap-OtBu) | Unprotected Product (L-Dap-OtBu) (Post-Deprotection) |
| ¹H NMR | ~1.45 ppm (s, 18H): Two overlapping singlets from the tert-butyl protons of the two Boc groups. ~1.48 ppm (s, 9H): Singlet from the tert-butyl ester protons.[12] ~3.4-3.6 ppm (m, 2H): Methylene protons (C3-H). ~4.2-4.4 ppm (m, 1H): Methine proton (C2-H). ~5.5 ppm (br s, 2H): NH protons of the Boc carbamates. | ~1.48 ppm (s, 9H): Singlet from the tert-butyl ester protons. ~2.8-3.2 ppm (m, 2H): Methylene protons (C3-H), shifted upfield. ~3.5-3.7 ppm (m, 1H): Methine proton (C2-H), shifted upfield. Disappearance of the large singlet at ~1.45 ppm. Appearance of broad singlets for the two NH₂ groups. |
| ¹³C NMR | ~28.3 ppm: Methyl carbons of the Boc groups. ~28.1 ppm: Methyl carbons of the tert-butyl ester. ~45-50 ppm: C3 methylene carbon. ~50-55 ppm: C2 methine carbon. ~80.0 ppm: Quaternary carbons of the Boc groups. ~82.0 ppm: Quaternary carbon of the tert-butyl ester. ~156 ppm: Carbonyl carbons of the Boc groups. ~170 ppm: Carbonyl carbon of the tert-butyl ester. | ~28.1 ppm: Methyl carbons of the tert-butyl ester. ~45-50 ppm: C3 methylene carbon. ~50-55 ppm: C2 methine carbon. ~82.0 ppm: Quaternary carbon of the tert-butyl ester. ~173-175 ppm: Carbonyl carbon of the tert-butyl ester. Disappearance of Boc-related carbon signals (~28.3, ~80.0, ~156 ppm). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺, [M+Na]⁺. Key fragment ions would correspond to the loss of one or both Boc groups, and/or the tert-butyl group. | Expected [M+H]⁺. Fragmentation would involve losses of ammonia and parts of the ester group. |
Key Reactions and Applications
The primary utility of this building block lies in the controlled removal of its protecting groups, which unmasks reactive functionalities for subsequent elaboration.
Diagram: Orthogonal Deprotection and Derivatization
Caption: Workflow for deprotection and subsequent derivatization.
Experimental Protocol: Complete Deprotection to (S)-tert-Butyl 2,3-diaminopropanoate
Causality: Trifluoroacetic acid (TFA) is a strong acid commonly used to cleave acid-labile protecting groups like Boc and tert-butyl esters.[5][13] It protonates the carbonyl oxygen of the carbamate and ester, leading to the formation of a stable tert-butyl cation and subsequent release of the free amines and carboxylic acid. Dichloromethane (DCM) is used as a solvent. The reaction is typically performed at room temperature and is rapid and clean. The product is obtained as a salt (e.g., TFA salt) and is often used directly in the next step without isolation of the free base, which can be unstable.
Materials:
-
(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (Boc-Dap-OtBu)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the protected precursor (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Deprotection: Add an excess of TFA (typically 20-50% v/v solution in DCM) to the solution at room temperature.
-
Monitoring: Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.
-
Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
The resulting product, (S)-tert-Butyl 2,3-diaminopropanoate di-TFA salt, will appear as an oil or solid. It can be precipitated or triturated with cold diethyl ether to yield a solid.
-
Usage: The resulting salt is typically used in the subsequent reaction without further purification. If the free diamine is required, the salt can be dissolved in a suitable solvent and neutralized with a non-nucleophilic base (e.g., diisopropylethylamine) just before use.
Safety and Handling
General Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]
Specific Hazards:
-
Protected Precursor: While specific toxicity data is not available, treat as a potentially irritating chemical. Avoid inhalation of dust and contact with skin and eyes.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin and eye burns and respiratory tract irritation. Handle with extreme care in a chemical fume hood.[5][13]
-
Diphenylphosphoryl Azide (DPPA): Toxic and potentially explosive upon heating. Handle with appropriate shielding and care.
Storage:
-
Store the protected precursor in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability.
References
-
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. (n.d.). [Source details not fully provided][16]
-
tert-butyl 3-N-carbobenzoxy-(S)-2,3-diaminopropionate. (n.d.). LookChem. [Link][17]
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(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate. (n.d.). PubChem. [Link][18]
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Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215. [Link][3][4][19]
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Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). [Source details not fully provided][8]
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2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. (2020). MDPI. [Link][1]
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Supplementary Information for: Versatile Magnetic Resonance Singlet Tags Compatible with Biological Conditions. (n.d.). MPG.PuRe. [Link][9]
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(S)-tert-Butyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate. (n.d.). PubChem. [Link][7]
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tert-Butyl 3-[(propan-2-yl)amino]propanoate. (n.d.). PubChem. [Link][20]
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An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
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Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (n.d.). ResearchGate. [Link]
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BOC Protection and Deprotection. (2019). Hebei Boze Chemical Co., Ltd.. [Link][6]
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BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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t-Butyl group towers over other 1H resonances. (2026). ACD/Labs. [Link][12]
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13404-22-3|Tert-butyl (2s)-2-aminopropanoate;hydrochloride. (n.d.). SAGECHEM. [Link]
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GNPS Library Spectrum CCMSLIB00005766331. (2020). GNPS. [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link][10]
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1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. [Link]
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2 3 Diaminopropionic acid. (2014). mzCloud. [Link]
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Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2025). PMC. [Link]
-
Showing Compound 2,3-Diaminopropionic acid (FDB022790). (2011). FooDB. [Link]
- Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025). [Source details not fully provided]
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